

comparative analysis of 4-Methoxybenzo[d]isoxazole derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isoxazole

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A Comparative Analysis of **4-Methoxybenzo[d]isoxazole** Derivatives for Researchers, Scientists, and Drug Development Professionals

The **4-methoxybenzo[d]isoxazole** scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been explored for a wide range of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the performance of various **4-methoxybenzo[d]isoxazole** derivatives, supported by experimental data from published literature.

Data Presentation

The following tables summarize quantitative data for different **4-methoxybenzo[d]isoxazole** derivatives, focusing on their biological activities and key structure-activity relationships (SAR).

Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives as BRD4 Inhibitors

Compound ID	Modification on Benzo[d]isoxazole Core	BRD4(1) Binding (ΔT_m in $^{\circ}\text{C}$)	Anti-proliferative Activity (MV4-11 cells, IC_{50} in μM)	Reference
11h	3-ethyl, 5-sulfonamide with 2,5-dimethoxybenzene	>6	0.78	[1]
11r	3-ethyl, 6-methoxy, 5-sulfonamide with 4-methoxybenzene	>6	0.87	[1]
11c	3-ethyl, 6-methoxy, 5-sulfonamide with butane	>6	>10	[1]
11m	3-ethyl, 6-methoxy, 5-sulfonamide with 5-bromo-2-methoxybenzene	>6	1.45	[1]
11p	3-ethyl, 6-methoxy, 5-sulfonamide with 4-chlorobenzene	>6	1.21	[1]

Higher ΔT_m indicates stronger binding to the BRD4 bromodomain. Lower IC_{50} indicates greater anti-proliferative potency.

Table 2: Antiviral Activity of Isoxazole Derivatives against Zika Virus (ZIKV)

Compound ID	Heterocyclic Core	ZIKV EC50 (μM)	Cytotoxicity (VERO cells, IC50 in μM)	Reference
KR-26827	1,2,4-Oxadiazole	1.35	>50	[2]
6a	1,2,4-Oxadiazole isomer	5.3	>100	[2]
6b	1,3,4-Oxadiazole	>100	>100	[2]
6c	Oxazole	Active (not quantified)	Toxic	[2]
6d	Isoxazole	Similar to 6a	No apparent cytotoxicity	[2]

Lower EC50 indicates greater antiviral potency. Higher IC50 for cytotoxicity indicates lower toxicity.

Table 3: Anti-tubulin Activity of Isoxazole-Naphthalene Derivatives

| Compound ID | Substitution on Phenyl Ring at Position 4 | Anti-proliferative Activity (MCF-7 cells, IC50 in μM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5j | 4-ethoxy | 1.23 ± 0.16 |[3] | | 5e | 2-chloro | >10 |[3] | | 5k | 2-methyl | >10 |[3] | | 5n | 4-fluoro | >10 |[3] | | Cisplatin | (Reference drug) | 15.24 ± 1.27 |[3] |

Lower IC50 indicates greater anti-proliferative potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives[1]

A general multi-step synthesis is employed, starting from commercially available materials. The key final step involves the reaction of a 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole intermediate with various sulfonyl chlorides.

General Procedure for Sulfonylation: To a solution of 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole in pyridine, the desired sulfonyl chloride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the final sulfonamide derivatives. Characterization is performed using ^1H NMR, ^{13}C NMR, and HRMS.

Zika Virus (ZIKV) Inhibition Assay[2]

Cell Culture and Virus: Vero cells (African green monkey kidney cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. ZIKV strain MR766 is used for infection.

Antiviral Activity Assay: Vero cells are seeded in 96-well plates. The next day, the cells are treated with serial dilutions of the test compounds and subsequently infected with ZIKV. After incubation for a set period (e.g., 72 hours), the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

Cytotoxicity Assay: Uninfected Vero cells are treated with the same serial dilutions of the test compounds. After the incubation period, cell viability is measured to determine the concentration of the compound that reduces cell viability by 50% (IC50).

In Vitro Tubulin Polymerization Assay[3]

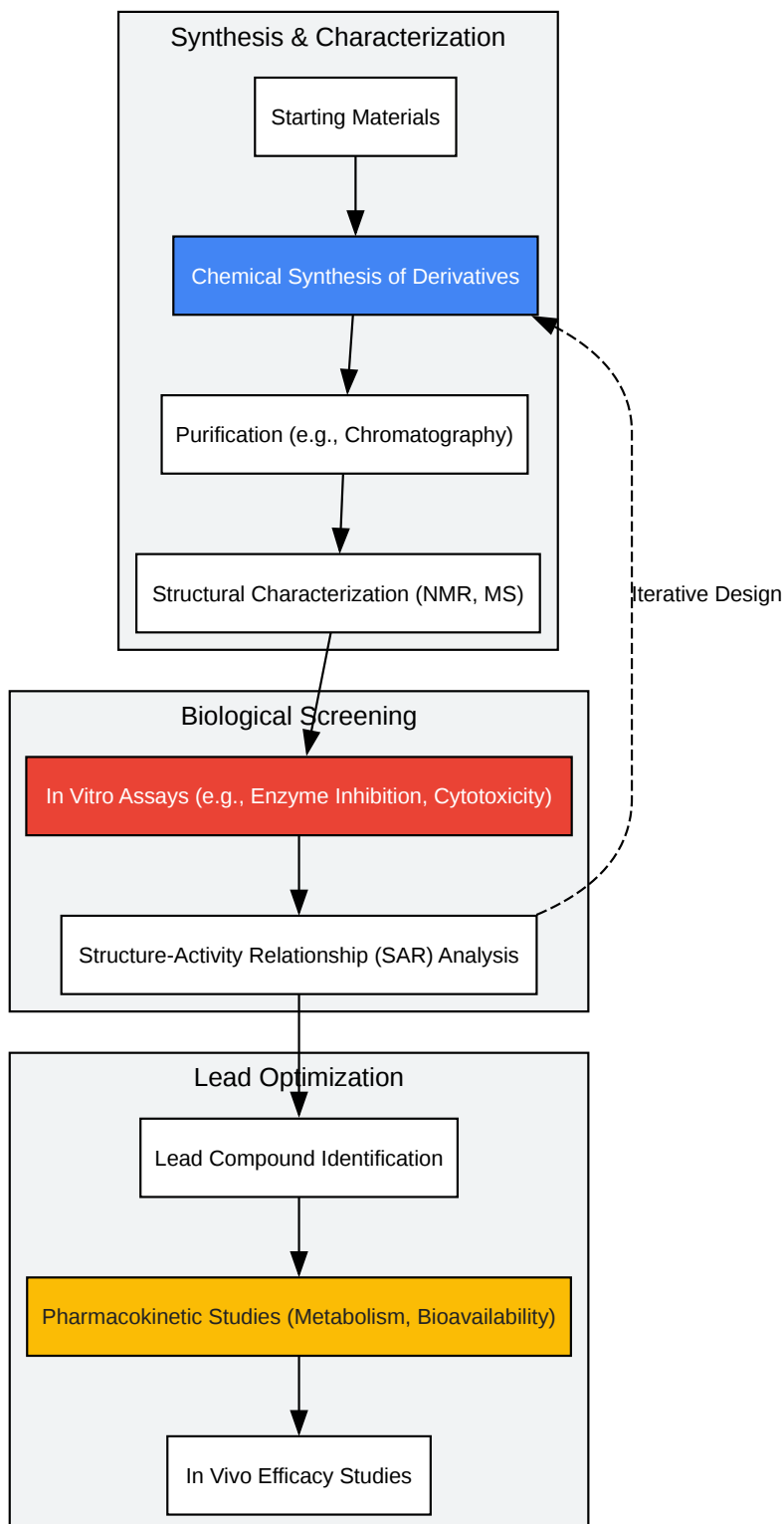
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure: Bovine brain tubulin is suspended in a glutamate-based buffer. A baseline fluorescence reading is taken. The test compound and GTP are added to the tubulin solution. The mixture is then incubated at 37 °C to induce polymerization. The increase in fluorescence due to the incorporation of a fluorescent reporter into the microtubules is monitored over time using a spectrophotometer. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (e.g., DMSO).

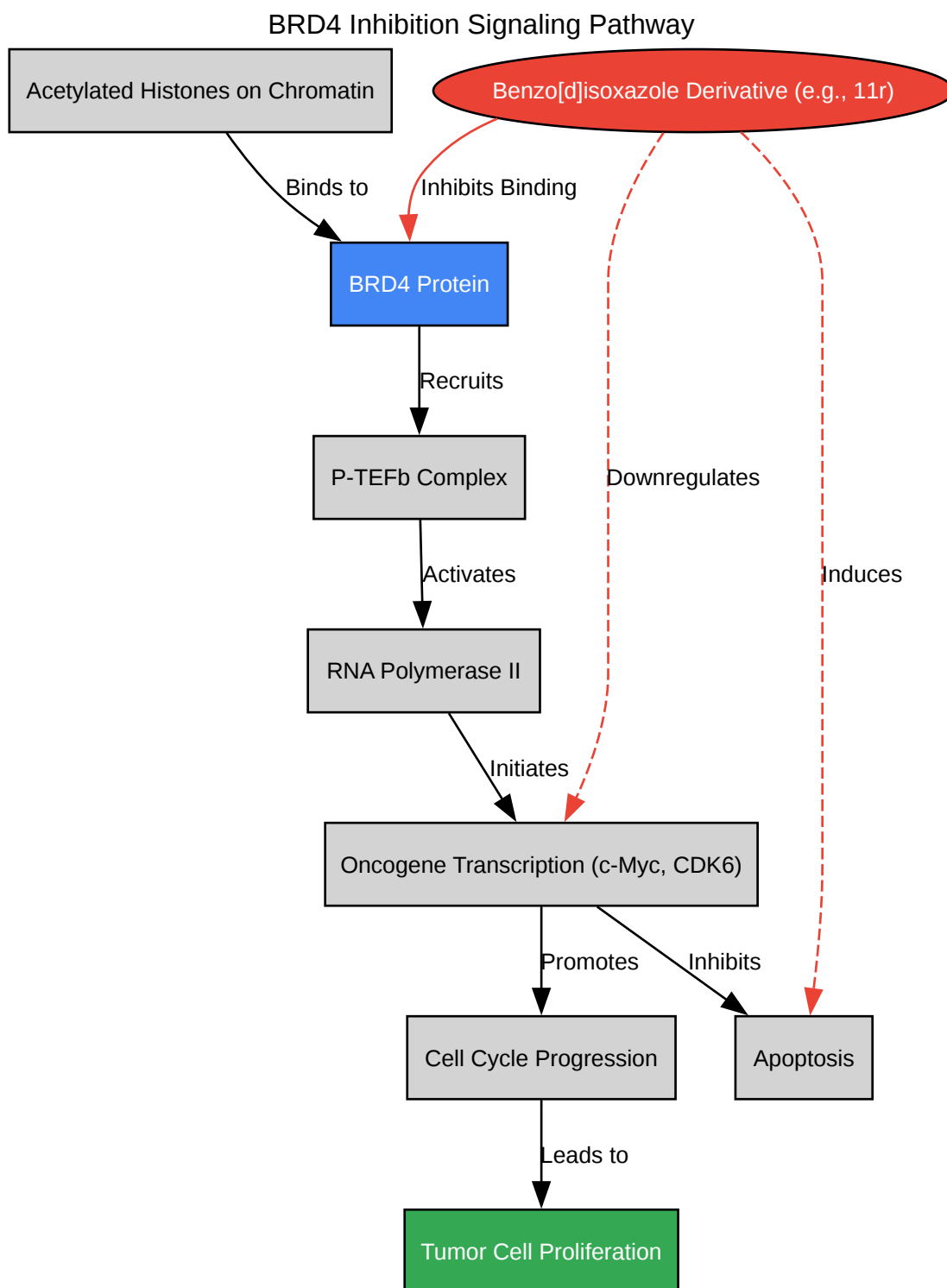
Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the analysis of **4-methoxybenzo[d]isoxazole** derivatives.

General Experimental Workflow for Drug Discovery

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Caption: A generalized workflow for the discovery and development of novel chemical entities.



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Caption: Mechanism of action for BRD4 inhibitors in cancer therapy.[1]

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